Brovincamine fumarate
Overview
Description
Brovincamine fumarate is a chemical compound known for its ability to improve cerebral circulation and metabolism. It is particularly effective in increasing blood flow to the brain, making it useful in treating conditions such as cerebral arteriosclerosis, cerebral infarction sequelae, and cerebral hemorrhage sequelae . This compound functions as a calcium channel blocker, which helps in relaxing vascular smooth muscles and increasing blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves bromination of vincamine under controlled conditions to yield brovincamine .
Industrial Production Methods: Industrial production of brovincamine fumarate follows a similar synthetic route but on a larger scale. The process involves the bromination of vincamine, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Brovincamine fumarate undergoes several types of chemical reactions, including:
Oxidation: Brovincamine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert brovincamine into its reduced forms.
Substitution: The bromine atom in brovincamine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various brominated oxidation products, while reduction may produce de-brominated or partially reduced compounds .
Scientific Research Applications
Brovincamine fumarate has a wide range of scientific research applications:
Biology: Research on this compound focuses on its effects on cerebral blood flow and metabolism.
Medicine: It is used in the treatment of cerebral arteriosclerosis, cerebral infarction sequelae, and cerebral hemorrhage sequelae.
Mechanism of Action
Brovincamine fumarate exerts its effects primarily through the blockade of calcium channels. By inhibiting the influx of calcium ions through voltage-dependent calcium channels, brovincamine relaxes vascular smooth muscles, leading to increased blood flow. This mechanism is particularly beneficial in improving cerebral circulation and reducing vascular resistance . Additionally, brovincamine inhibits platelet aggregation through the cyclic AMP pathway, further enhancing its therapeutic effects .
Comparison with Similar Compounds
Vincamine: An alkaloid extracted from Vinca minor L., similar to brovincamine but without the bromine atom.
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Verapamil: A calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.
Uniqueness of Brovincamine Fumarate: this compound is unique due to its selective action on cerebral blood vessels, making it particularly effective in treating cerebral vascular disorders. Unlike other calcium channel blockers, brovincamine has a higher affinity for cerebral vessels, leading to fewer peripheral side effects such as facial flushing and orthostatic hypotension .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3.C4H4O4/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2;5-3(6)1-2-4(7)8/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,20+,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVTPQYFOMHFD-HPJCWFBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57475-17-9 (Parent), 110-17-8 (Parent) | |
Record name | Brovincamine fumarate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
549.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84964-12-5 | |
Record name | Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, methyl ester, (3α,14β,16α)-, (2E)-2-butenedioate (1:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84964-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brovincamine fumarate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BROVINCAMINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3SNC78UTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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